3-amino-N-ethyl-5-methoxybenzamide

Lipophilicity Drug-likeness Membrane permeability

Select 3-Amino-N-ethyl-5-methoxybenzamide to introduce a 0.39 log-unit lipophilicity gain over the N-methyl analog without increasing TPSA, preserving polar PARP-domain interactions. The free 3-amino group enables amide coupling or reductive amination for parallel library synthesis, while the pre-installed N-ethyl-5-methoxy core adds conformational flexibility (3 rotatable bonds) critical for CNS and oncology focused libraries. Offered at ≥98% purity, this building block ensures reproducible SAR data and supports late-stage functionalisation in process chemistry route scouting.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1346245-36-0
Cat. No. B1403355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-ethyl-5-methoxybenzamide
CAS1346245-36-0
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC(=C1)OC)N
InChIInChI=1S/C10H14N2O2/c1-3-12-10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
InChIKeyQPXCBVHAGGPGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-ethyl-5-methoxybenzamide (CAS 1346245-36-0) — Compound Profile and Procurement Context


3-Amino-N-ethyl-5-methoxybenzamide (CAS 1346245-36-0) is a trisubstituted benzamide building block (C₁₀H₁₄N₂O₂, MW 194.23) bearing a 3-amino group, a 5-methoxy group, and an N-ethyl amide side chain . It belongs to the broader class of aminobenzamide derivatives, several of which are known to engage the poly(ADP-ribose) polymerase (PARP) catalytic domain or serve as synthetic intermediates for bioactive molecules [1]. Vendors list the compound at ≥98% purity with storage at 2–8°C in sealed, dry conditions; GHS classification carries Warning-level hazards (H302, H315, H319, H335) .

Why 3-Amino-N-ethyl-5-methoxybenzamide Cannot Be Substituted with Generic Benzamide Analogs Without Performance Consequence


Within the 3-amino-5-methoxybenzamide chemical series, even a single change to the N-alkyl substituent substantially alters computed physicochemical descriptors that govern permeability, solubility, and target engagement . The ethyl group on the target compound raises LogP by 0.39 log units relative to the N-methyl analog while preserving the same TPSA, shifting the lipophilicity window without increasing polar surface area burden . Conversely, omitting the 5-methoxy group (as in 3-amino-N-ethylbenzamide) reduces both LogP and TPSA, altering hydrogen-bonding capacity and potentially PARP-domain fit [1]. These measurable property differences mean that procurement decisions based on scaffold similarity alone risk introducing an analog with divergent pharmacokinetic or pharmacodynamic behaviour, undermining reproducibility in target-based assays or structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 3-Amino-N-ethyl-5-methoxybenzamide Versus Closest Structural Analogs


LogP Elevation of +0.39 Units Over the N-Methyl Analog While Maintaining Identical TPSA

3-Amino-N-ethyl-5-methoxybenzamide exhibits a computed LogP of 1.0271, compared with 0.637 for the N-methyl congener (3-amino-5-methoxy-N-methylbenzamide, CAS 1346245-37-1), a difference of +0.39 log units . Critically, TPSA remains unchanged at 64.35 Ų for both compounds, meaning the lipophilicity gain is achieved without enlarging the polar surface area footprint that opposes passive membrane diffusion .

Lipophilicity Drug-likeness Membrane permeability

TPSA Increase of +9.23 Ų and LogP Gain of +0.45 Units Over the Des-Methoxy N-Ethyl Analog

Relative to 3-amino-N-ethylbenzamide (CAS 81882-77-1), which lacks the 5-methoxy substituent, the target compound adds +9.23 Ų of TPSA (64.35 vs. 55.12 Ų) and +0.45 units of LogP (1.0271 vs. 0.575) [1]. The additional TPSA originates from the methoxy oxygen, which introduces an extra hydrogen-bond acceptor and may modulate target binding within the PARP catalytic cleft where the 3-position substituent is known to contribute to competitive inhibition [2].

Polar surface area Hydrogen bonding PARP pharmacophore

Molecular Weight Penalty of +14.03 Da vs. N-Methyl Analog and Rotatable Bond Count Parity

The target compound has a molecular weight of 194.23 g/mol, which is 14.03 Da higher than the N-methyl analog (180.20 g/mol), attributable solely to the additional methylene group . Both compounds share three rotatable bonds and two hydrogen-bond donors , placing the N-ethyl variant slightly outside the strictest fragment-based lead-likeness criteria (MW ≤ 180) but within standard Rule-of-Five space.

Molecular weight Rotatable bonds Lead-likeness

Consensus GHS Hazard Profile: H302-H315-H319-H335 Classified as Warning, Consistent with N-Methyl Analog

Both 3-amino-N-ethyl-5-methoxybenzamide and its N-methyl analog (CAS 1346245-37-1) share an identical GHS hazard statement set: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), classified as Warning . This indicates that the N-ethyl-to-N-methyl substitution does not introduce additional acute toxicity hazards, simplifying safety protocol transfer between analog series.

Safety Handling Regulatory compliance

Recommended Scientific and Industrial Application Scenarios for 3-Amino-N-ethyl-5-methoxybenzamide


PARP-1 / Tankyrase Inhibitor SAR Exploration Requiring Enhanced Lipophilicity

When structure–activity relationship campaigns on the benzamide PARP pharmacophore demand increased logP to improve cell permeability or blood–brain barrier penetration, 3-amino-N-ethyl-5-methoxybenzamide offers a 0.39-log-unit lipophilicity advantage over the N-methyl analog without altering TPSA, thereby preserving favorable polar interactions with the PARP catalytic domain . Early competitive inhibitors such as 3-aminobenzamide and 3-methoxybenzamide established the benzamide scaffold as a valid PARP-engaging chemotype with Ki values below 2 μM [1], supporting the use of the ethyl-substituted analog in hit-to-lead efforts where potency must be balanced against physicochemical property optimisation.

Medicinal Chemistry Building Block for N-Ethyl-5-methoxybenzamide Libraries

The compound serves as a strategic diversification synthon for parallel library synthesis. The free 3-amino group allows facile amide bond formation or reductive amination, while the pre-installed N-ethyl-5-methoxybenzamide core introduces conformational flexibility (three rotatable bonds) relative to N-methyl or primary amide analogs . This is particularly relevant when generating focused libraries targeting CNS or oncology targets where the N-alkyl substitution pattern on benzamide scaffolds has been shown to modulate dopamine D2 receptor affinity and 5-HT receptor interactions [2].

Physicochemical Benchmarking in Drug-Likeness Profiling

3-Amino-N-ethyl-5-methoxybenzamide occupies a defined property space (LogP 1.03, TPSA 64.35 Ų, MW 194.23, rotatable bonds 3) that can serve as a reference point in multiparameter optimisation (MPO) scoring . The N-methyl analog resides at lower LogP (0.64), while the des-methoxy N-ethyl analog sits at lower TPSA (55.12 Ų) and lower LogP (0.58) [3]. This systematic, quantifiable property gradient makes the series useful for calibrating in silico permeability and solubility prediction models during compound triage.

Intermediate for Functionalised Benzamide-Derived APIs

Benzamide derivatives with amino and methoxy substitution patterns are key intermediates in processes preparing pharmaceutically active compounds, including gastroprokinetic agents and dopamine antagonists [4][5]. The N-ethyl-5-methoxy-3-aminobenzamide architecture maps onto the substitution logic found in metoclopramide-type benzamides and related antiemetic scaffolds, where the nature of the N-alkyl group influences both potency and metabolic stability [4]. Procurement of this specific regioisomer in >98% purity supports late-stage functionalisation at the 3-amino position for process chemistry route scouting.

Quote Request

Request a Quote for 3-amino-N-ethyl-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.